Cas no 1396874-33-1 (N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethylcyclopropanecarboxamide)

N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethylcyclopropanecarboxamide structure
1396874-33-1 structure
Product name:N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethylcyclopropanecarboxamide
CAS No:1396874-33-1
MF:C15H17NO2S
Molecular Weight:275.36598277092
CID:6116469
PubChem ID:71781318

N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethylcyclopropanecarboxamide 化学的及び物理的性質

名前と識別子

    • N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethylcyclopropanecarboxamide
    • F5854-2604
    • N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide
    • VU0523996-1
    • N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide
    • AKOS024522556
    • 1396874-33-1
    • N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)cyclopropanecarboxamide
    • インチ: 1S/C15H17NO2S/c17-15(12-5-6-12)16(11-13-3-1-9-18-13)8-7-14-4-2-10-19-14/h1-4,9-10,12H,5-8,11H2
    • InChIKey: UZZJVGMCJMGUSM-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CCN(CC1=CC=CO1)C(C1CC1)=O

計算された属性

  • 精确分子量: 275.09799996g/mol
  • 同位素质量: 275.09799996g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 319
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 61.7Ų

N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethylcyclopropanecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5854-2604-3mg
N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide
1396874-33-1
3mg
$94.5 2023-09-09
Life Chemicals
F5854-2604-75mg
N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide
1396874-33-1
75mg
$312.0 2023-09-09
Life Chemicals
F5854-2604-15mg
N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide
1396874-33-1
15mg
$133.5 2023-09-09
Life Chemicals
F5854-2604-20mg
N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide
1396874-33-1
20mg
$148.5 2023-09-09
Life Chemicals
F5854-2604-4mg
N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide
1396874-33-1
4mg
$99.0 2023-09-09
Life Chemicals
F5854-2604-25mg
N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide
1396874-33-1
25mg
$163.5 2023-09-09
Life Chemicals
F5854-2604-2mg
N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide
1396874-33-1
2mg
$88.5 2023-09-09
Life Chemicals
F5854-2604-50mg
N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide
1396874-33-1
50mg
$240.0 2023-09-09
Life Chemicals
F5854-2604-40mg
N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide
1396874-33-1
40mg
$210.0 2023-09-09
Life Chemicals
F5854-2604-1mg
N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide
1396874-33-1
1mg
$81.0 2023-09-09

N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethylcyclopropanecarboxamide 関連文献

N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethylcyclopropanecarboxamideに関する追加情報

Research Briefing on N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethylcyclopropanecarboxamide (CAS: 1396874-33-1)

In recent years, the compound N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethylcyclopropanecarboxamide (CAS: 1396874-33-1) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, pharmacological properties, and emerging applications in drug discovery.

The compound, characterized by its furan and thiophene heterocyclic moieties linked via a cyclopropanecarboxamide scaffold, has been investigated for its role as a modulator of various biological targets. Recent studies have highlighted its potential in targeting G-protein-coupled receptors (GPCRs) and ion channels, which are critical in the treatment of neurological disorders and chronic pain. The structural complexity of this molecule offers a versatile platform for further chemical modifications to enhance its bioactivity and selectivity.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethylcyclopropanecarboxamide via a multi-step reaction sequence involving palladium-catalyzed cross-coupling and amide bond formation. The researchers reported a yield of 78% and high purity (>98%), making it a viable candidate for large-scale production. The study also explored the compound's stability under physiological conditions, revealing favorable pharmacokinetic profiles in preclinical models.

Pharmacological evaluations have shown that this compound exhibits potent activity as a dual inhibitor of serotonin and dopamine reuptake, suggesting its potential utility in treating mood disorders such as depression and anxiety. In vitro assays conducted on human neuronal cells indicated a significant reduction in neurotransmitter reuptake at nanomolar concentrations, with minimal cytotoxicity. These findings were further supported by in vivo studies in rodent models, where the compound demonstrated improved behavioral outcomes compared to existing therapeutics.

Another area of interest is the compound's application in oncology. Preliminary data from a 2024 study in Bioorganic & Medicinal Chemistry Letters revealed its ability to inhibit the proliferation of certain cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. However, further research is needed to elucidate the precise molecular targets and optimize the compound's efficacy and safety profile.

In conclusion, N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethylcyclopropanecarboxamide (CAS: 1396874-33-1) represents a promising scaffold for the development of novel therapeutics across multiple disease areas. Its unique chemical structure, combined with demonstrated biological activity, positions it as a valuable candidate for future drug development efforts. Ongoing research is expected to explore its potential in additional therapeutic contexts and optimize its pharmacological properties for clinical translation.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.